2-[(sec-Butyloxy)methyl]thiophenol
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Overview
Description
2-[(sec-Butyloxy)methyl]thiophenol is an organic compound that belongs to the class of thiophenols, which are characterized by the presence of a thiol group attached to a thiophene ring Thiophenols are known for their distinctive sulfur-containing aromatic structure, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(sec-Butyloxy)methyl]thiophenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethylthiophene with sec-butyl alcohol in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions, resulting in the formation of the desired product.
Another approach involves the use of thiophenol as a starting material. Thiophenol can be reacted with sec-butyl bromide in the presence of a strong base like sodium hydride to yield this compound. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as the use of palladium-catalyzed cross-coupling reactions, can also be employed to streamline the synthesis and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(sec-Butyloxy)methyl]thiophenol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiolates, reduced sulfur species
Substitution: Halogenated or nitrated thiophenol derivatives
Scientific Research Applications
2-[(sec-Butyloxy)methyl]thiophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(sec-Butyloxy)methyl]thiophenol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound with a simpler structure, lacking the sec-butyl group.
2-Methylthiophenol: Similar structure but with a methyl group instead of a sec-butyl group.
2-Ethylthiophenol: Contains an ethyl group instead of a sec-butyl group.
Uniqueness
2-[(sec-Butyloxy)methyl]thiophenol is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to its simpler analogs
Properties
IUPAC Name |
2-(butan-2-yloxymethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-3-9(2)12-8-10-6-4-5-7-11(10)13/h4-7,9,13H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREJDEBZPBEYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=CC=CC=C1S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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